Cyclopropyl(isoquinolin-8-yl)methanamine: Structural Profiling and Physicochemical Characterization in Drug Discovery
Cyclopropyl(isoquinolin-8-yl)methanamine: Structural Profiling and Physicochemical Characterization in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic assembly of privileged scaffolds is paramount for developing high-affinity, target-specific therapeutics. Cyclopropyl(isoquinolin-8-yl)methanamine (CAS: 1700553-38-3) represents a sophisticated synthetic building block designed to leverage the distinct pharmacological advantages of its three core motifs: an isoquinoline ring, a cyclopropyl group, and a methanamine linker [1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and the rigorous analytical protocols required for its validation in drug discovery workflows.
Structural Analysis & Physicochemical Profiling
The molecular architecture of Cyclopropyl(isoquinolin-8-yl)methanamine is defined by the SMILES string NC(c1cccc2ccncc12)C1CC1[2]. The integration of these substructures yields a compound with a favorable balance of lipophilicity and topological polar surface area (TPSA), optimizing it for subsequent derivatization without violating Lipinski's Rule of Five.
Table 1: Physicochemical and Structural Properties
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 1700553-38-3 | Unique identifier for procurement, registry, and database cross-referencing [1]. |
| Molecular Formula | C13H14N2 | Dictates the exact mass for high-resolution mass spectrometry validation. |
| Molecular Weight | 198.26 g/mol | Low molecular weight allows for significant downstream structural elaboration [1]. |
| InChIKey | DLTYXBQEJLXPNV-UHFFFAOYSA-N | Ensures exact structural matching and isomer definition across chemical databases [2]. |
| Calculated TPSA | ~38.9 Ų | Excellent membrane permeability profile; leaves room for adding polar functional groups. |
| Predicted LogP | 2.0 - 2.5 | Optimal lipophilicity for balancing aqueous solubility and target pocket affinity. |
Mechanistic Insights: The Role of Structural Motifs
The utility of this compound lies in the deliberate combination of its functional groups. As an application scientist, I emphasize that every atom must justify its presence. Each motif serves a distinct mechanistic purpose in target engagement and pharmacokinetic optimization:
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The Isoquinoline Core : Isoquinolines are established pharmacophores, frequently utilized as hinge-binding motifs in kinase inhibitors [3]. The nitrogen atom in the isoquinoline ring acts as a critical hydrogen-bond acceptor, anchoring the molecule to the ATP-binding site of kinases (e.g., ROCK, PKA) via π -stacking and directed hydrogen bonding.
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The Cyclopropyl Motif : The inclusion of a cyclopropyl ring adjacent to the methanamine linker is a strategic choice. Unlike linear alkyl chains, the rigid cyclopropyl group restricts the conformational degrees of freedom, locking the amine vector into a predictable trajectory. Furthermore, it provides steric shielding against oxidative metabolism (e.g., by cytochrome P450 enzymes) while contributing minimally to the overall lipophilicity.
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The Methanamine Linker : The primary amine serves as the primary site for synthetic functionalization (e.g., amide coupling, reductive amination). Physiologically, its basic nature (pKa ~ 9.0) allows for the formation of stable hydrochloride salts[4], which dramatically enhances aqueous solubility and bioavailability.
Figure 1: Pharmacophore mapping of the compound's structural motifs to target binding regions.
Experimental Protocols: Characterization & Handling
To ensure scientific integrity, the characterization of Cyclopropyl(isoquinolin-8-yl)methanamine must rely on self-validating analytical systems. The following protocols detail the steps and the underlying causality for each parameter.
Protocol A: Self-Validating LC-MS Purity Assessment
Objective : Confirm compound identity (MW = 198.26) and assess purity (>95%) prior to library synthesis. Causality : A dual-detector approach (Photodiode Array + Mass Spectrometer) ensures that impurities lacking a chromophore or failing to ionize are not overlooked, creating a mutually reinforcing validation loop.
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Sample Preparation : Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Why Methanol? It ensures complete solubilization of both the free base and potential salt forms without inducing hydrolysis.
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System Equilibration (Self-Validation Step) : Run a blank injection (100% Methanol) to establish a baseline and confirm the absence of column carryover.
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Chromatographic Separation : Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes. Why Formic Acid? It acts as an ion-pairing agent, sharpening the amine peak and facilitating protonation[M+H]+ for positive electrospray ionization (ESI+).
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Detection & Orthogonal Validation : Monitor UV absorbance continuously from 210 nm to 400 nm using a PDA detector. Simultaneously, scan the MS from 100 to 1000 m/z. The system validates the compound only if the primary UV peak (purity > 95%) perfectly co-elutes with the extracted ion chromatogram (EIC) for m/z 199.26 ([M+H]+).
Protocol B: Kinetic Solubility Profiling via Nephelometry
Objective : Determine the aqueous solubility limit to guide downstream assay concentrations. Causality : Nephelometry measures light scattering caused by insoluble particulates. It is a self-validating, label-free method that directly detects the thermodynamic threshold of precipitation without relying on secondary reporters.
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Stock Preparation : Prepare a 10 mM stock solution in 100% DMSO.
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Serial Dilution : Create a 10-point concentration gradient (1 µM to 500 µM) by spiking the DMSO stock into PBS (pH 7.4). Maintain a constant final DMSO concentration of 1% across all wells to eliminate solvent-induced artifacts.
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Incubation : Seal the plate and incubate at 25°C for 2 hours with orbital shaking to reach thermodynamic equilibrium.
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Measurement : Read the plate using a nephelometer. The solubility limit (LogS) is mathematically defined as the inflection point where the light scattering signal deviates by more than 3 standard deviations from the buffer baseline.
Figure 2: Self-validating analytical workflow for compound characterization and batch approval.
Conclusion
Cyclopropyl(isoquinolin-8-yl)methanamine is a highly optimized intermediate that bridges the gap between raw chemical space and targeted drug design. By understanding the causality behind its structural motifs—from the hinge-binding capacity of the isoquinoline core to the conformational rigidity imparted by the cyclopropyl group—medicinal chemists can rationally deploy this building block in the synthesis of next-generation therapeutics. Rigorous adherence to self-validating analytical protocols ensures the integrity of the data generated, accelerating the path from discovery to development.
References
- Title: 1-CYCLOPROPYL-1-(ISOQUINOLIN-8-YL)
- Title: 1700553-38-3_Cyclopropyl(isoquinolin-8-yl)methanamineCAS号 ...
- Source: nih.
- Title: 8-Isoquinoline methanamine hydrochloride | Drug Intermediate - MedchemExpress.
